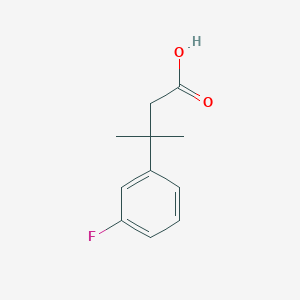

3-(3-Fluorophenyl)-3-methylbutanoic acid

Descripción

3-(3-Fluorophenyl)-3-methylbutanoic acid is a fluorinated carboxylic acid characterized by a 3-methylbutanoic acid backbone substituted with a 3-fluorophenyl group at the third carbon. This structural motif combines the lipophilic properties of the aromatic fluorophenyl group with the acidic functionality of the carboxylate, making it relevant in pharmaceutical and biochemical contexts. Fluorine’s electronegativity enhances metabolic stability and binding interactions in biological systems, which is critical for drug design .

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMHQGGWKCCGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the butanoic acid moiety. One common method involves the Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride, followed by subsequent reactions to introduce the butanoic acid group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-3-methylbutanoic acid may involve more efficient and scalable methods. These could include continuous flow processes, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative fluorinating agents and catalysts that are more environmentally friendly and cost-effective is an area of ongoing research.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

3-(3-Fluorophenyl)-3-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(3-Fluorophenyl)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or dipole interactions. The butanoic acid moiety can also participate in various biochemical pathways, influencing the compound’s overall activity and efficacy.

Comparación Con Compuestos Similares

Key Observations :

- Acidity: The carboxylic acid group (pKa ~4-5) is less acidic than trifluoromethylated analogues but more acidic than non-fluorinated phenyl derivatives due to fluorine’s electron-withdrawing effect .

- Metabolic Stability: Fluorination reduces oxidative metabolism, as seen in synthetic cannabinoid metabolites like 4-fluoro-BINACA 3,3-dimethylbutanoic acid, which persists longer in biological systems .

Odor and Flavor Profiles

Unlike 3-methylbutanoic acid, which contributes rancid, cheese-like odors in fermented foods (e.g., makgeolli and cheese) , the fluorinated phenyl derivative lacks documented odor activity. This suggests that aromatic substitution mitigates volatility and odor impact, shifting its utility toward non-sensory applications like pharmaceuticals.

Pharmaceutical Relevance

- Drug Metabolites: 3-(3-Fluorophenyl)-3-methylbutanoic acid shares structural similarity with metabolites of synthetic cannabinoids (e.g., AMB-FUBINACA), where fluorophenyl groups enhance receptor binding and metabolic resistance .

- Scaffold Versatility: Compounds like 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (CAS: 129765-95-3) demonstrate the use of methylbutanoic acid derivatives as intermediates in peptide synthesis and prodrug design .

Actividad Biológica

3-(3-Fluorophenyl)-3-methylbutanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in the phenyl ring can significantly influence the compound's chemical properties, including its reactivity and binding affinity to biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

The molecular structure of 3-(3-Fluorophenyl)-3-methylbutanoic acid includes a fluorinated phenyl group attached to a branched-chain carboxylic acid. The fluorine atom enhances lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of 3-(3-Fluorophenyl)-3-methylbutanoic acid primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, potentially modulating their activity.

The mechanism often involves hydrogen bonding and electrostatic interactions facilitated by the carboxylic acid group, enhancing the binding affinity to target proteins.

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(3-Fluorophenyl)-3-methylbutanoic acid exhibit anti-inflammatory effects. For instance, studies have shown that related compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Analgesic Effects

Compounds with similar structures have demonstrated analgesic properties in various models. The mechanism is likely linked to their ability to modulate pain pathways through receptor interactions.

Antimicrobial Activity

Some derivatives have shown activity against bacterial strains, indicating that 3-(3-Fluorophenyl)-3-methylbutanoic acid may possess antimicrobial properties. This potential could be explored further for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid | Structure | >10 (P. falciparum) | Enzyme inhibition |

| 2-[3-(4-Hydroxyphenyl)propanamido]-3-methylbutanoic acid | - | 200 (P. falciparum) | Moderate cytotoxicity |

| 2-[3-(4-Chlorophenyl)propanamido]-3-methylbutanoic acid | - | 30 (P. falciparum) | High binding affinity |

The above table illustrates how the presence of different substituents on the phenyl ring influences the biological activity and potency against specific targets.

Case Studies

- In Vivo Efficacy : A study evaluated the efficacy of related compounds in a Plasmodium berghei mouse model. Results indicated that compounds with structural similarities to 3-(3-Fluorophenyl)-3-methylbutanoic acid could reduce parasitemia significantly and prolong survival rates in infected mice.

- Cytotoxicity Tests : In vitro tests on various human tumor cell lines showed that derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, highlighting their potential as anti-cancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.